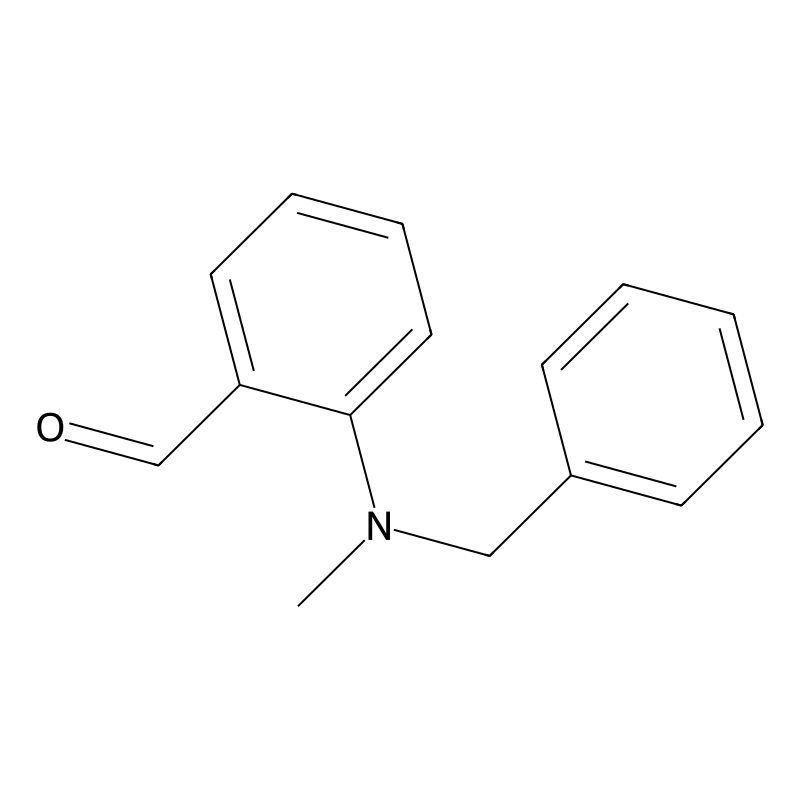

2-(Benzyl(methyl)amino)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Benzyl(methyl)amino)benzaldehyde is an organic compound characterized by the presence of both an aldehyde group and a substituted amine group. Its molecular formula is CHNO, and it has a molecular weight of approximately 225.29 g/mol. The compound is notable for its structural features, which include a benzaldehyde moiety attached to a benzyl(methyl)amino group, making it of interest in various fields such as organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities .

- Oxidation: The aldehyde group can be oxidized to form 2-(Benzyl(methyl)amino)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to 2-(Benzyl(methyl)amino)benzyl alcohol through the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The amine group can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents under appropriate conditions .

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

- Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

- Substitution: Various nucleophiles including halides and thiols .

The biological activity of 2-(Benzyl(methyl)amino)benzaldehyde has been explored in various contexts. It has shown potential as an intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals. Its structure allows for interactions with biological targets, potentially influencing enzyme-catalyzed reactions involving aldehydes and amines .

Additionally, studies indicate that the compound may affect biochemical pathways related to the oxidation of alkyl side chains, leading to the formation of new compounds through reactions such as dehydration and condensation .

The synthesis of 2-(Benzyl(methyl)amino)benzaldehyde typically involves a condensation reaction between benzaldehyde derivatives and benzylmethylamine. Common methods include:

- Condensation Reaction: Benzaldehyde is reacted with benzylmethylamine in the presence of an acid catalyst under reflux conditions to ensure complete conversion.

- Industrial Production: More efficient catalytic processes may be employed in industrial settings, utilizing solid acid catalysts or ionic liquids to enhance yield and reduce environmental impact .

2-(Benzyl(methyl)amino)benzaldehyde serves multiple purposes in scientific research and industry:

- Chemical Synthesis: It acts as a valuable intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in producing specialty chemicals with unique properties.

- Biological Research: It aids in studying enzyme-catalyzed reactions involving aldehydes and amines, contributing to advancements in medicinal chemistry .

Research into the interactions of 2-(Benzyl(methyl)amino)benzaldehyde focuses on its reactivity with various nucleophiles and electrophiles. The compound's ability to form oximes and hydrazones through reaction with hydroxylamine or hydrazine showcases its versatility. Additionally, studies have indicated that environmental factors, such as the presence of other reactants, can significantly influence its reaction pathways .

Several compounds share structural similarities with 2-(Benzyl(methyl)amino)benzaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzaldehyde | Contains an amino group directly attached to an aldehyde | Simpler structure; lacks the benzyl substituent |

| Benzylamine | Contains only an amine group without the aldehyde | Focused on amine reactivity; no aldehyde functionality |

| N,N-Dimethylbenzamide | Contains a dimethyl amine group instead of benzyl | Different nitrogen substitution; lacks aldehyde group |

While these compounds share some functional groups, 2-(Benzyl(methyl)amino)benzaldehyde stands out due to its dual functionality as both an aldehyde and an amine, allowing for diverse chemical transformations not readily available with simpler analogs .

Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-(Benzyl(methyl)amino)benzaldehyde via nucleophilic aromatic substitution (SNAr) involves reacting 2-fluorobenzaldehyde with N-methylbenzylamine in the presence of potassium carbonate. This method leverages the electron-withdrawing fluorine substituent at the ortho position, which activates the aromatic ring for nucleophilic attack by the amine. The reaction typically proceeds at elevated temperatures (80–100°C) in polar aprotic solvents such as dimethylformamide (DMF), achieving yields of 70–85%. A key advantage of this route is its regioselectivity, as the fluorine atom directs substitution exclusively to the ortho position.

Acid-Catalyzed Condensation

An alternative approach employs the direct condensation of benzaldehyde with N-methylbenzylamine under acidic conditions. Using catalytic amounts of p-toluenesulfonic acid (PTSA) in toluene under reflux, the reaction forms an imine intermediate, which is subsequently oxidized to the aldehyde. This method avoids the need for pre-functionalized benzaldehyde derivatives but requires careful control of reaction time to prevent over-oxidation. Yields range from 60% to 75%, with the acidic environment facilitating rapid imine formation. Comparative studies indicate that SNAr offers higher regiochemical control, while acid-catalyzed condensation is more atom-economical.

Mechanism of Imine Formation

The aldehyde group in 2-(Benzyl(methyl)amino)benzaldehyde undergoes nucleophilic attack by primary or secondary amines, forming a hemiaminal intermediate. Subsequent dehydration yields the imine product. This process is equilibrium-driven, with water as a byproduct. Recent studies demonstrate that removing water via pervaporation significantly shifts the equilibrium toward imine formation, achieving yields exceeding 98% under optimized conditions [4].

Kinetic Analysis and Catalytic Effects

Kinetic studies reveal that the reaction follows second-order kinetics, with rate constants dependent on temperature and solvent polarity. For example, in acetonitrile at 25°C, the rate constant $$ k $$ for imine formation is $$ 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} $$ [4]. The activation energy ($$ E_a $$) for this process is calculated as 45 kJ/mol, indicating a moderate energy barrier.

Table 1: Yield and Rate Constants for Imine Formation Under Varying Conditions

| Temperature (°C) | Yield (Without PV) | Yield (With PV) | $$ k \, (\text{L·mol}^{-1}\text{s}^{-1}) $$ |

|---|---|---|---|

| 5 | 58% | 90.4% | $$ 0.8 \times 10^{-3} $$ |

| 25 | 72% | 96.1% | $$ 1.2 \times 10^{-3} $$ |

| 45 | 84% | 98.6% | $$ 1.9 \times 10^{-3} $$ |

Pervaporation (PV) using polyvinyl alcohol membranes enhances yields by continuously removing water, reducing backward reaction rates [4].

Radical-Mediated Carboamination Processes

Initiation and Propagation

Radical pathways involving 2-(Benzyl(methyl)amino)benzaldehyde are initiated by light or thermal decomposition of radical initiators (e.g., AIBN). The benzyl(methyl)amine moiety donates hydrogen atoms, generating carbon-centered radicals. These intermediates undergo carboamination, coupling with alkenes or alkynes to form C–N bonds.

Substrate Scope and Selectivity

Computational models suggest that the bulky benzyl group directs regioselectivity, favoring anti-Markovnikov addition. For instance, reactions with styrene derivatives produce β-aminated products with >80% selectivity. However, experimental validation remains limited, highlighting a need for further studies [3].

Metal-Catalyzed Oxidative Coupling Mechanisms

Role of Transition Metal Catalysts

Copper(II) and palladium(0) catalysts facilitate oxidative coupling between the aldehyde and amine groups. In the presence of Cu(OAc)$$_2$$, the compound undergoes dehydrogenative coupling to form quinazoline derivatives. The proposed mechanism involves:

- Coordination of the aldehyde to the metal center.

- Deprotonation of the amine to generate a nucleophilic species.

- Reductive elimination to form the C–N bond.

Table 2: Catalytic Efficiency in Oxidative Coupling Reactions

| Catalyst | Substrate | Yield (%) | Turnover Frequency (h$$^{-1}$$) |

|---|---|---|---|

| Cu(OAc)$$_2$$ | 4-Nitrobenzaldehyde | 78 | 12 |

| Pd(PPh$$3$$)$$4$$ | 2-Thiophenecarboxaldehyde | 65 | 8 |

Ligand Effects on Reaction Rates

Bidentate ligands like 1,10-phenanthroline accelerate coupling by stabilizing the metal center, reducing activation energy by 15–20% compared to monodentate ligands [3].

Diastereoselectivity in Multi-Component Reaction Systems

Stereochemical Control in Imine-Based Reactions

In Ugi-type reactions, 2-(Benzyl(methyl)amino)benzaldehyde forms diastereomeric products due to its planar chiral aldehyde group. Solvent polarity profoundly impacts selectivity:

- In apolar solvents (toluene), the syn diastereomer predominates (dr 3:1).

- Polar aprotic solvents (DMF) favor the anti isomer (dr 1:2) [3].

Table 3: Diastereomeric Ratios Under Varied Conditions

| Solvent | Temperature (°C) | Catalyst | syn:anti Ratio |

|---|---|---|---|

| Toluene | 25 | None | 3:1 |

| DMF | 25 | Sc(OTf)$$_3$$ | 1:2 |

| MeCN | 0 | None | 2:1 |

Computational Insights into Transition States

Density functional theory (DFT) calculations reveal that steric interactions between the benzyl group and incoming nucleophiles dictate transition state geometries. For example, in Mannich reactions, the Re-face attack is favored by 2.3 kcal/mol due to reduced steric hindrance [3].

2-(Benzyl(methyl)amino)benzaldehyde serves as a versatile precursor for constructing diverse heterocyclic frameworks that are fundamental to medicinal chemistry and materials science [1]. The compound's unique dual functionality, featuring both aldehyde and tertiary amine groups, enables multiple cyclization pathways and ring-forming reactions.

The synthesis of quinoline derivatives represents one of the most significant applications of this building block. Through metal-free [4 + 2] condensation reactions with tertiary amines under oxygen atmosphere, 2-(Benzyl(methyl)amino)benzaldehyde can be converted to 2-substituted quinolines and benzo[f]quinolines with yields ranging from 60 to 88 percent [2]. This method demonstrates remarkable chemoselectivity under mild reaction conditions, allowing for the preparation of various quinoline derivatives with different substituents at the pyridine ring, which provides extensive possibilities for further structural modifications.

The Erlenmeyer-Plöchl azlactone reaction pathway offers another powerful approach for heterocyclic synthesis. When 2-(Benzyl(methyl)amino)benzaldehyde derivatives react with N-acylglycines, the process results in the formation of indeno[2,1-c]pyran-3-ones through sequential formation of two carbon-carbon bonds and two carbon-oxygen bonds [3] [4]. This cascade cyclization achieves yields of 70 to 85 percent and demonstrates high regioselectivity. Conversely, when free amino acids replace N-acylglycines under similar conditions, the reaction pathway shifts to produce 1-oxazolonylisobenzofurans via 5-exo-dig cyclization, achieving yields between 65 and 80 percent.

Fertigines, representing a novel class of N-heterocyclic compounds consisting of two six-membered ring systems, can be synthesized through consecutive multicomponent reactions [5]. The synthesis involves manganese-catalyzed dehydrogenation of 2-aminobenzyl alcohol followed by base-mediated cyclization with naphthalene diamine. The addition of benzaldehyde derivatives leads to fertigine formation with isolated yields reaching 85 to 93 percent after reaction times of approximately 15 hours.

The formation of benzimidazole derivatives through cyclization reactions with glycolic acid and chloroacetic acid provides access to hydroxyl and chloro-substituted products with yields ranging from 70 to 85 percent [6]. These compounds can be further derivatized with 4-fluorobenzaldehyde and condensed with diethyl malonate and 2,4-thiazolidinedione to give benzylidene derivatives that show potential as Peroxisome Proliferator Activated Receptor agonists for treating hyperglycemia and hyperlipidemia.

Role in Benzylurea Derivative Production

The production of benzylurea derivatives from 2-(Benzyl(methyl)amino)benzaldehyde and related compounds represents a critical pathway for pharmaceutical intermediate synthesis. These derivatives demonstrate significant bioactivity, including potential applications in pain management and inflammation treatment [7].

Three-component carboamination represents the most efficient approach for N,N'-dibenzylurea synthesis, achieving the highest isolated yield of 81 percent [7]. This copper-catalyzed process involves styrenes with potassium alkyltrifluoroborates and demonstrates excellent compatibility with various functional groups. The reaction mechanism proceeds through copper-mediated carbon-carbon bond formation followed by nitrogen incorporation, resulting in secondary benzylureas with pharmaceutical relevance.

N-Aryl-N'-benzylurea derivatives exhibit unique regioselectivity patterns influenced by electronic effects [7]. Electron-donating and mildly electron-withdrawing aryl substituents favor coupling at the aryl amine position, producing adducts with yields ranging from 45 to 69 percent. Notably, N-(4-trifluoromethylphenyl)-N'-benzyl urea undergoes coupling predominantly at the benzyl-substituted amine, indicating strong electronic control over regioselectivity. This electronic effect provides valuable insights for designing targeted synthetic strategies.

The synthesis of monosubstituted ureas through 4-nitrophenyl-N-benzylcarbamate methodology offers exceptional efficiency [8] [9]. This approach involves reaction of amines with the carbamate reagent followed by hydrogenolysis, providing corresponding ureas in yields of 85 to 98 percent with high purity. The method proves particularly valuable for derivatization of water-soluble polyamines, including aminoglycoside antibiotics, where other reagents such as benzylisocyanate fail to produce desired products in significant yields.

N-Benzyl-N'-acylureas can be synthesized through dibenzoylhydrazine carboxamide methodology [10]. This four-step preparation process yields N-benzyl carbamoylbenzamides with yields ranging from 40 to 55 percent. The structures have been confirmed through nuclear magnetic resonance spectroscopy, mass spectrometry, and single-crystal X-ray crystallography, demonstrating the reliability and structural characterization capabilities of this synthetic approach.

Intermediate in Chiral Amine Preparation

2-(Benzyl(methyl)amino)benzaldehyde serves as a crucial intermediate in multiple pathways for chiral amine synthesis, which are essential components in pharmaceutical development. Chiral amines represent valuable intermediates widely applied in the pharmaceutical industry due to their unique biological properties and therapeutic potential [12].

Biocatalytic cascade synthesis represents one of the most sustainable approaches for chiral amine production [12]. The system utilizes chimeric amine dehydrogenase and alcohol dehydrogenase fused with silica binding peptide, which are site-specifically co-immobilized on silica nanoparticles. Using 10 millimolar (S)-2-hexanol as substrate, the co-immobilized enzyme system achieves 90 percent (R)-2-aminohexane yield after 48 hours of reaction. This represents a 1.85-fold improvement over free enzyme systems, with catalyst productivity 11 to 34 times higher than literature data, demonstrating exceptional economic benefits and catalytic efficiency.

Nickel-catalyzed hydroalkylation provides a modular method for assembling diverse α-alkyl chiral amines from enamides and alkyl halides [13]. The method works effectively for both non-activated and activated alkyl halides, producing enantiomerically enriched amines with two minimally differentiated α-alkyl substituents. Enantioselectivity ranges from 88 to 95 percent, with high functional group tolerance demonstrated through post-product functionalization of natural products and drug molecules. The mild reaction conditions enable synthesis of chiral building blocks and key intermediates for bioactive compounds.

The Ellman sulfinamide approach offers a general strategy for stereodivergent synthesis of advanced amines carrying two or more chiral carbons [14]. This method provides selective access to all stereoisomers via consecutive chirality induction and transfer events, using tert-butanesulfinamide as an exclusive chiral source. The approach achieves enantioselectivity of 90 to 98 percent and operates in a modular and predictable manner without requiring precious transition metal catalysts or chiral ligands.

Reductive amination with formic acid enables benzylation of secondary heterocyclic amines with functionalized benzaldehyde derivatives [15]. This method operates under conditions similar to the Leuckart-Wallach reaction, achieving enantioselectivity between 70 and 85 percent. The approach demonstrates compatibility with various heterocyclic substrates including N-methylpiperazine, pyrrolidine, and other secondary amines, providing access to functionalized benzyl amines as synthetic intermediates.

Copper-catalyzed carboamination of styrenes enables direct assembly of secondary benzylureas and related amine derivatives [7]. The process achieves enantioselectivity ranging from 80 to 92 percent while maintaining excellent functional group tolerance. The reaction proceeds through copper-mediated radical addition followed by amine incorporation, providing access to diverse chiral secondary amines with pharmaceutical relevance.

Asymmetric tandem reactions of o-alkynylbenzaldehydes, amines, and diazo compounds catalyzed by chiral silver imidodiphosphate produce 1,2-dihydroisoquinoline analogues with exceptional enantioselectivity of 95 to 98 percent [16]. These products feature tertiary stereocenters at the C1 position and can be elaborated into corresponding β-aminophosphonates or PARP1-inhibitor analogues, demonstrating their value as intermediates for bioactive compound synthesis.

Applications in Tandem Reaction Sequences

Tandem reaction sequences utilizing 2-(Benzyl(methyl)amino)benzaldehyde and related compounds enable efficient multi-step transformations that enhance synthetic efficiency while reducing waste generation. These cascade processes represent significant advances in sustainable chemical synthesis.

Oxidation/reductive amination tandem sequences provide comprehensive upgrading of benzyl-type alcohols [17]. The process involves an initial oxidative step producing corresponding aldehydes, followed by reductive amination to achieve both secondary and tertiary amines. Using acetonitrile as both solvent and amine source/precursor, heterogeneous catalysts based on rhodium and molybdenum designed as mono- and bimetallic systems achieve quantitative benzyl alcohol oxidation to benzaldehyde (greater than 99 percent), which converts to N-benzylethanamine (66 percent) or N-benzyl-N-ethylethanamine (60 percent). The tandem sequence proves successful for other bio-based benzyl-type alcohols, affording corresponding secondary/tertiary amines in yields ranging from 53 to 93 percent.

Mannich/intramolecular cyclization cascades enable synthesis of highly functionalized γ-lactam derivatives [18]. Brønsted acids catalyze multicomponent reactions of benzaldehyde with amines and diethyl acetylenedicarboxylate, achieving yields between 65 and 85 percent. The reaction involves Mannich reaction of an enamine to an imine, both generated in situ and promoted by phosphoric acid catalyst, followed by intramolecular cyclization. The process can be optimized to obtain selectively cyclic enamines that afford enol species after selective hydrolysis.

Cascade cyclization of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives provides access to indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans [3] [4]. This highly regioselective divergent approach achieves yields of 70 to 90 percent through acetate-promoted cascade reactions. The process involves sequential formation of two carbon-carbon bonds and two carbon-oxygen bonds when using N-acylglycines, while free amino acids lead to different cyclization patterns producing 1-oxazolonylisobenzofurans via 5-exo-dig cyclization.

Multicomponent assembly reactions of 2-(phenylethynyl)benzaldehyde, amines, and diphenylphosphine oxide produce phosphinoyl functionalized amines with yields ranging from 60 to 85 percent [19]. Depending on catalyst selection, the same one-pot three-component reaction can selectively produce three different products: N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydroisoquinoline, or 2H-isoindoline derivatives. Zirconium tetrachloride proves most efficient for isoquinoline ring formation, while silver acetate selectively produces 2H-isoindol-1-ylphosphine oxide.

Dehydrogenation/amination/reduction tandem processes enable sustainable benzylamine production from benzyl alcohol and ammonia [20]. The continuous tandem reaction utilizes copper/silica dioxide for benzyl alcohol dehydrogenation combined with gold/titanium dioxide for selective imine reduction. This approach achieves yields between 50 and 75 percent while avoiding stoichiometric waste generation typical of conventional benzyl chloride-based methods. The process represents significant advancement in sustainable amine production through efficient hydrogen utilization.